N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide
Overview
Description
Scientific Research Applications
Anticancer Agents
- Platinum Complexes : N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide has been investigated as an N-donor carrier ligand for highly cytotoxic platinum (II) dichlorido complexes . These complexes show promise as potential anticancer agents.
Diabetes and Blood Glucose Regulation
- Blood Glucose Reduction : Some derivatives of pyrrolopyridines, including this compound, have demonstrated efficacy in reducing blood glucose levels. They may find applications in managing hyperglycemia associated with type 1 diabetes, obesity-related diabetes, and other related conditions .
Biological Activity and Cellular Effects
- FGFR Inhibition : Researchers have synthesized derivatives of 1H-pyrrolo[2,3-b]pyridine as potent FGFR (fibroblast growth factor receptor) inhibitors. These compounds could impact cell migration, invasion, and cancer progression .
Materials Science and Crystallography
- Crystal Structure : The crystallographic analysis reveals that the compound forms an essentially planar aza-indole skeleton, with fused pyridine and pyrrole rings. N-H⋯N hydrogen bonds connect the molecules into inversion dimers .
Mechanism of Action
Target of Action
It is used as a synthetic intermediate in the production of azaindole based protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This action can activate or deactivate the target proteins, thereby regulating their function.
properties
IUPAC Name |
N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O/c14-9-4-10-11(7-17-12(10)16-6-9)18-13(19)8-2-1-3-15-5-8/h1-7H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKQHEQXGPVFBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CNC3=C2C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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